DL-Ethionine sulfone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

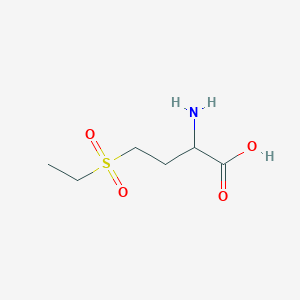

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-ethylsulfonylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S/c1-2-12(10,11)4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPFRFWQYLQKPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40412507 | |

| Record name | DL-Ethionine sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40412507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103364-66-5 | |

| Record name | DL-Ethionine sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40412507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Ethionine sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the chemical structure of DL-Ethionine sulfone?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of DL-Ethionine sulfone. The information is intended for professionals in the fields of chemical research, pharmacology, and drug development who require detailed technical data and protocols.

Chemical Structure and Identification

This compound, systematically known as 2-amino-4-ethylsulfonylbutanoic acid, is the oxidized form of the amino acid analogue DL-ethionine. The central feature of its structure is a sulfonyl group (-SO2-), which replaces the thioether group of ethionine. This oxidation significantly alters the electronic and steric properties of the side chain, potentially impacting its biological activity.

The chemical identifiers for this compound are as follows:

-

Molecular Formula: C6H13NO4S[1]

-

IUPAC Name: 2-amino-4-ethylsulfonylbutanoic acid[1]

-

SMILES String: CCS(=O)(=O)CCC(C(=O)O)N

-

CAS Number: 103364-66-5[1]

-

Molecular Weight: 195.24 g/mol [1]

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented in the table below. This includes both computed and, where available, experimental values for its physical and chemical properties, as well as toxicological information.

| Property | Value | Source |

| Molecular Weight | 195.24 g/mol | PubChem[1] |

| Boiling Point (predicted) | 448.3°C at 760 mmHg | N/A |

| Density (predicted) | 1.325 g/cm³ | N/A |

| XLogP3-AA (predicted) | -2.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Exact Mass | 195.05652907 g/mol | PubChem[1] |

| Monoisotopic Mass | 195.05652907 g/mol | PubChem[1] |

| Topological Polar Surface Area | 111 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

| GHS Hazard Statements | H302, H312, H332, H350 | PubChem[1] |

Experimental Protocol: Synthesis of this compound

The following protocol describes the synthesis of this compound via the oxidation of DL-ethionine. This method is adapted from a procedure for the quantitative oxidation of methionine to methionine sulfone and is expected to yield the desired product with high efficiency.

Materials:

-

DL-Ethionine

-

Performic acid (prepared in situ from formic acid and hydrogen peroxide)

-

Formic acid (98-100%)

-

Hydrogen peroxide (30%)

-

Distilled water

-

Rotary evaporator

-

Lyophilizer (optional)

-

Standard laboratory glassware

Procedure:

-

Preparation of Performic Acid: In a clean, ice-chilled flask, prepare performic acid by mixing formic acid and 30% hydrogen peroxide in a 9:1 (v/v) ratio. Allow the mixture to react on ice for 60 minutes to form performic acid. Caution: Performic acid is a strong oxidizing agent and should be handled with appropriate personal protective equipment in a fume hood.

-

Dissolution of Starting Material: Dissolve a known quantity of DL-ethionine in distilled water.

-

Oxidation Reaction: Add the freshly prepared performic acid solution to the DL-ethionine solution. The reaction should be carried out at a controlled temperature, for instance, by incubating the mixture at 50-70°C for 60 minutes. This ensures the complete oxidation of the thioether to the sulfone.

-

Removal of Reagents: After the reaction is complete, cool the mixture and remove the excess performic acid and water by rotary evaporation under reduced pressure.

-

Product Isolation: The resulting solid residue is this compound. For a highly pure product, the residue can be redissolved in a minimal amount of distilled water and lyophilized.

-

Verification: The identity and purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of this compound from its precursor, DL-ethionine.

Caption: Workflow for the synthesis of this compound.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical syntheses should be performed by qualified individuals in a properly equipped laboratory, following all applicable safety regulations.

References

An In-depth Technical Guide to the Synthesis of DL-Ethionine Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of DL-ethionine sulfone, a derivative of the non-proteinogenic amino acid ethionine. This document details the primary synthesis pathway, precursor synthesis, and relevant experimental protocols. Quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams to facilitate understanding.

Introduction

This compound is the fully oxidized form of DL-ethionine, where the sulfur atom of the thioether group is converted to a sulfone. While ethionine itself is known to be an antagonist of the essential amino acid methionine, leading to various biological effects, the biological significance of this compound is less well-documented. Its synthesis is primarily of interest for research purposes, including its use as a stable metabolite standard, in the study of oxidative stress on amino acids, and potentially in the development of novel therapeutic agents. This guide focuses on the chemical synthesis of this compound, providing a detailed methodology for its preparation in a laboratory setting.

Synthesis Pathway of this compound

The core synthesis pathway for this compound involves the oxidation of its precursor, DL-ethionine. This oxidation proceeds in two steps: the initial oxidation of the thioether to a sulfoxide, followed by further oxidation to the sulfone. Strong oxidizing agents are required to drive the reaction to the sulfone state.

Precursor: DL-Ethionine

The essential starting material for the synthesis of this compound is DL-ethionine. A common and effective method for the laboratory-scale synthesis of DL-ethionine is a variation of the malonic ester synthesis, analogous to the synthesis of DL-methionine[1]. This method involves the alkylation of a malonic ester derivative with an ethylating agent, followed by hydrolysis and decarboxylation.

Oxidation to this compound

The most direct and quantitative method for the synthesis of this compound is the oxidation of DL-ethionine using a strong oxidizing agent such as performic acid[2]. Performic acid is prepared by mixing hydrogen peroxide and formic acid. This reagent effectively and quantitatively oxidizes the sulfur atom of ethionine to the sulfone.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of the precursor, DL-ethionine, and its subsequent oxidation to this compound.

Synthesis of DL-Ethionine (Precursor)

This protocol is adapted from the well-established malonic ester synthesis of DL-methionine[1].

Step 1: Preparation of Diethyl 2-acetamido-2-(2-(ethylthio)ethyl)malonate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.

-

To this solution, add diethyl acetamidomalonate and stir until it is fully dissolved.

-

Add 2-bromoethyl ethyl sulfide dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter to remove the sodium bromide precipitate.

-

Evaporate the ethanol from the filtrate under reduced pressure to obtain the crude diethyl 2-acetamido-2-(2-(ethylthio)ethyl)malonate.

Step 2: Hydrolysis and Decarboxylation to DL-Ethionine

-

To the crude product from the previous step, add a solution of concentrated hydrochloric acid.

-

Heat the mixture to reflux for several hours to effect both hydrolysis of the ester and amide groups and decarboxylation.

-

Cool the reaction mixture in an ice bath.

-

Neutralize the solution with a base (e.g., ammonium hydroxide or sodium hydroxide) to the isoelectric point of ethionine (pI ≈ 5.7) to precipitate the crude DL-ethionine.

-

Collect the precipitate by filtration, wash with cold water and then with ethanol.

-

Recrystallize the crude product from hot water to obtain pure DL-ethionine.

Synthesis of this compound

This protocol is adapted from the performic acid oxidation of methionine[2].

Step 1: Preparation of Performic Acid

-

In a flask, combine formic acid (98-100%) and hydrogen peroxide (30%). A common ratio is 9:1 (v/v) of formic acid to hydrogen peroxide[2].

-

Allow the mixture to stand at room temperature for 1-2 hours to allow for the formation of performic acid.

Step 2: Oxidation of DL-Ethionine

-

Dissolve a known quantity of DL-ethionine in the freshly prepared performic acid solution.

-

Heat the reaction mixture at 70°C for 60 minutes. This should result in the quantitative conversion of DL-ethionine to this compound.

-

After the reaction is complete, cool the mixture.

-

The product can be isolated by removing the formic acid and excess reagents under reduced pressure.

Purification of this compound

Purification of the final product is crucial to remove any residual starting materials or by-products.

Recrystallization:

-

Dissolve the crude this compound in a minimal amount of hot water.

-

If necessary, treat the solution with activated charcoal to remove colored impurities and filter while hot.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum[3].

Ion-Exchange Chromatography (for high purity):

-

For applications requiring very high purity, ion-exchange chromatography can be employed.

-

Dissolve the recrystallized this compound in an appropriate starting buffer.

-

Load the solution onto a suitable ion-exchange column (e.g., a strong cation exchange resin).

-

Wash the column with the starting buffer to remove any unbound impurities.

-

Elute the bound this compound using a pH or salt gradient.

-

Collect the fractions containing the purified product, pool them, and desalt if necessary. Lyophilize to obtain the final pure product[3].

Data Presentation

The following tables summarize the quantitative data and physical properties of the key compounds involved in the synthesis of this compound.

| Parameter | Value | Reference |

| Precursor | DL-Ethionine | |

| Molecular Formula | C6H13NO2S | |

| Molecular Weight | 163.24 g/mol | [4] |

| Product | This compound | |

| Molecular Formula | C6H13NO4S | |

| Molecular Weight | 195.24 g/mol | |

| Melting Point | ~250 °C (decomposes) |

| Reaction | Reagents | Conditions | Yield | Reference |

| DL-Ethionine Synthesis | Diethyl acetamidomalonate, 2-bromoethyl ethyl sulfide, HCl | Reflux | Not specified for ethionine, but analogous methionine synthesis yields are 54-60% | [1] |

| This compound Synthesis | DL-Ethionine, Performic Acid | 70°C, 60 min | Quantitative |

Mandatory Visualizations

The following diagrams illustrate the synthesis pathways and logical workflow.

Caption: Synthesis pathway of the precursor, DL-ethionine.

Caption: Oxidation of DL-ethionine to this compound.

Caption: Overall experimental workflow for this compound synthesis.

Conclusion

This technical guide has outlined a robust and reliable pathway for the synthesis of this compound, starting from the preparation of its precursor, DL-ethionine. The detailed experimental protocols, adapted from well-established methods for analogous compounds, provide a clear roadmap for researchers in the field. The use of performic acid for the oxidation of DL-ethionine offers a quantitative and efficient route to the desired sulfone. The provided data and visualizations serve to enhance the understanding of the chemical processes involved. While the biological role of this compound remains an area for further exploration, this guide provides the necessary chemical foundation for its synthesis and subsequent investigation in various scientific and drug development contexts.

References

DL-Ethionine sulfone CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DL-Ethionine sulfone, including its chemical identity, physicochemical properties, and a review of the biological context based on related compounds due to the limited specific data available for this compound itself. This document is intended to serve as a foundational resource for researchers and professionals in drug development and life sciences.

Chemical Identity and Properties

This compound is the oxidized form of DL-ethionine, an antagonist of the essential amino acid methionine.[1][2] The sulfone functional group consists of a sulfur atom connected to two oxygen atoms and two carbon atoms.[3]

Table 1: Chemical Identifiers and Molecular Properties of this compound

| Property | Value | Reference |

| CAS Number | 103364-65-5 | [4] |

| Molecular Formula | C6H13NO4S | [4] |

| IUPAC Name | 2-amino-4-ethylsulfonylbutanoic acid | [4] |

| Molecular Weight | 195.24 g/mol | [4] |

| Boiling Point | 448.3°C at 760 mmHg | [] |

| Density | 1.325 g/cm³ | [] |

Biological Context and Potential Significance

Direct research on the biological activity and mechanism of action of this compound is scarce. However, insights can be drawn from its parent compound, ethionine, and the analogous compound, methionine sulfone.

2.1. Insights from Ethionine Toxicology

Ethionine is known for its toxicity, primarily acting as a methionine antagonist.[1][2] It interferes with essential cellular processes by being incorporated into proteins in place of methionine and by disrupting ATP metabolism.[2] The primary toxic effects of ethionine are observed in the liver, where it can induce steatosis (fatty liver) and has been shown to be carcinogenic in animal models.[2][6] Studies in rats have demonstrated that ethionine administration leads to a depletion of hepatic ATP and glutathione (GSH) levels.[7] Metabolically, ethionine is converted in the body to ethionine sulfoxide.[2][8] Given that this compound is a further oxidized metabolite, its toxicological profile warrants investigation, particularly concerning hepatotoxicity.

2.2. Relevance of Methionine Sulfone in Biological Systems

Methionine, an essential sulfur-containing amino acid, plays a crucial role in protein synthesis, methylation reactions, and antioxidant defense.[3][9] The oxidation of methionine to methionine sulfoxide and further to methionine sulfone can occur under conditions of oxidative stress.[10][11][12] While the reduction of methionine sulfoxide back to methionine is a recognized cellular repair mechanism, the oxidation to methionine sulfone is generally considered irreversible in biological systems.[10] The presence of methionine sulfone in proteins can alter their structure and function. Interestingly, human neutrophil elastase shows a strong preference for substrates containing methionine sulfone, suggesting a potential role in inflammatory processes.[11] L-Methionine sulfone has been explored for potential therapeutic applications, including in formulations for liver disorders and as an antioxidant in skincare.[13]

Experimental Protocols and Methodologies

Due to the lack of specific published experimental protocols for this compound, this section provides generalized methodologies for the synthesis and analysis of amino acid sulfones, which can be adapted by researchers.

3.1. General Synthesis of Amino Acid Sulfones

The synthesis of sulfones can be achieved through the oxidation of the corresponding sulfides.[14] A common method involves the use of an oxidizing agent such as hydrogen peroxide, often in the presence of a catalyst. For the synthesis of γ-amino sulfones, methods involving visible light-induced oxidative decarboxylation have been described.[15] Another approach is the alkylation of sulfinate salts.[16]

Table 2: General Protocol for Sulfide Oxidation to Sulfone

| Step | Procedure | Notes |

| 1. Dissolution | Dissolve the starting sulfide (e.g., DL-Ethionine) in a suitable solvent. | The choice of solvent depends on the solubility of the starting material and its compatibility with the oxidizing agent. |

| 2. Addition of Oxidant | Add the oxidizing agent (e.g., hydrogen peroxide, m-CPBA) to the solution. | The reaction may need to be cooled to control exothermicity. |

| 3. Reaction Monitoring | Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | This ensures the reaction goes to completion and helps to identify any side products. |

| 4. Work-up | Quench any remaining oxidizing agent and neutralize the reaction mixture. | The specific work-up procedure will depend on the reagents used. |

| 5. Isolation and Purification | Isolate the crude product and purify it using techniques like recrystallization or column chromatography. | Purity of the final product should be confirmed by analytical methods. |

3.2. Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids and their derivatives.[17][18] For highly polar compounds like amino acid sulfones, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (MS) can be an effective analytical method.[19]

Table 3: Example LC-MS Conditions for Analysis of Methionine Derivatives

| Parameter | Condition | Reference |

| Column | Ascentis Express HILIC, 10 cm x 3.0 mm I.D., 2.7 µm | [19] |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid | [19] |

| Flow Rate | 0.4 mL/min | [19] |

| Detector | Mass Spectrometry with Electrospray Ionization (ESI+) | [19] |

| Injection Volume | 5 µL | [19] |

Investigational Workflow

The limited data on this compound presents an opportunity for novel research. The following diagram outlines a logical workflow for investigating the biological effects of an uncharacterized compound like this compound.

Figure 1. A generalized workflow for the investigation of a novel chemical entity.

Conclusion

This compound is a chemically defined compound with limited available biological data. Based on the known toxic effects of its parent compound, ethionine, and the biological relevance of the related molecule, methionine sulfone, further investigation into the bioactivity and potential toxicological profile of this compound is warranted. The experimental and analytical frameworks presented in this guide offer a starting point for researchers interested in exploring this molecule. Future studies are needed to elucidate its specific mechanism of action and to determine its potential relevance in drug development and toxicology.

References

- 1. Ethionine - Wikipedia [en.wikipedia.org]

- 2. L-Ethionine | C6H13NO2S | CID 25674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sulfur - Wikipedia [en.wikipedia.org]

- 4. This compound | C6H13NO4S | CID 5240418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethionine toxicity in vitro: the correlation of data from rat hepatocyte suspensions and monolayers with in vivo observations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hepatic glutathione concentrations linked to ethionine toxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Effect of thiol compounds on experimental liver damage (IV). Detoxicating effect of tiopronin, glutathione and cysteine on ethionine induced lived damage (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The biological significance of methionine sulfoxide stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methionine sulfoxide - Wikipedia [en.wikipedia.org]

- 13. chemimpex.com [chemimpex.com]

- 14. Sulfone synthesis by oxidation [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. thieme-connect.com [thieme-connect.com]

- 17. jofamericanscience.org [jofamericanscience.org]

- 18. Impurity profiling of L-methionine by HPLC on a mixed mode column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Sigma-Aldrich [sigmaaldrich.com]

Unraveling the Cellular Mechanisms of DL-Ethionine Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary:

DL-Ethionine sulfone, the fully oxidized analog of the methionine antagonist ethionine, presents a unique case in cellular biology. While direct research on its mechanism of action is limited, this guide synthesizes current knowledge on related compounds—DL-ethionine and methionine sulfone—to propose a well-reasoned, albeit hypothetical, mechanism. We posit that this compound primarily acts as a competitive inhibitor of methionine transport and is unlikely to be a substrate for key metabolic enzymes due to the steric and electronic changes imparted by the sulfone group. This leads to a state of methionine stress and disruption of essential cellular processes. This document provides a framework for understanding its potential cellular effects and offers detailed experimental protocols to test these hypotheses.

Proposed Mechanism of Action of this compound

The cellular activity of this compound is likely multifaceted, stemming from its structural similarity to methionine and the chemical inertness of the sulfone group. The proposed mechanism centers on two key events: antagonism of methionine transport and its inability to be enzymatically activated.

Competition for Cellular Uptake

As an amino acid analog, this compound is expected to compete with methionine for uptake into the cell via amino acid transporters. By occupying these transporters, it can effectively reduce the intracellular concentration of methionine, inducing a state of methionine deficiency. This is a common mechanism for amino acid antagonists and is a logical first point of cellular interaction.

Interaction with Methionine Adenosyltransferase (MAT)

A critical step in methionine metabolism is its conversion to S-adenosylmethionine (SAM) by the enzyme Methionine Adenosyltransferase (MAT). SAM is the universal methyl donor for a vast array of methylation reactions essential for cellular function.

DL-ethionine is a known substrate for MAT, forming S-adenosylethionine (SAE). SAE then acts as a competitive inhibitor of SAM-dependent methyltransferases, leading to widespread hypomethylation of DNA, RNA, and proteins, which disrupts gene expression and protein function.[1][2]

However, it is hypothesized that This compound is a poor or non-substrate for MAT . The rationale for this is twofold:

-

Steric Hindrance: The sulfone group is significantly bulkier than the thioether in methionine or ethionine. This increased size likely prevents the molecule from fitting correctly into the active site of MAT.

-

Electronic Effects: The oxidation of the sulfur to a sulfone withdraws electron density, altering the nucleophilicity of the sulfur atom, which is critical for the reaction with ATP to form the adenosyl conjugate.

Therefore, unlike ethionine, ethionine sulfone is unlikely to generate a corresponding S-adenosylethionine sulfone. Instead, its primary effect at this level would be potential weak competitive inhibition of MAT due to binding at the active site without subsequent reaction.

Inability to be Incorporated into Proteins

While ethionine can be mistakenly charged to tRNA and incorporated into proteins, leading to dysfunctional proteins and cellular stress, this is not expected to be a major mechanism for this compound. Studies on the analogous compound, methionine sulfone, have shown that it cannot be utilized for growth in weanling rats, indicating its lack of incorporation into proteins and its inability to be reduced back to a usable form.[3] The cellular machinery for protein synthesis is highly specific, and the bulky, oxidized nature of the ethionine sulfone side chain would likely preclude its recognition by aminoacyl-tRNA synthetases.

Induction of Cellular Stress

By inducing a state of methionine deficiency through transport competition and potentially weak enzyme inhibition, this compound is likely to trigger cellular stress pathways. Methionine restriction is known to activate pathways such as the integrated stress response (ISR) and autophagy.[4] Furthermore, ethionine itself has been shown to induce reactive oxygen species (ROS).[5]

The following diagram illustrates the hypothesized mechanism of action:

Quantitative Data

As of the date of this publication, there is a significant lack of publicly available quantitative data on the biological effects of this compound. To facilitate future research, the following table outlines the types of data that are crucial for a comprehensive understanding of its mechanism of action.

| Parameter | Description | Target/System | Relevance |

| IC50 / Ki | Concentration for 50% inhibition / Inhibition constant | Methionine Adenosyltransferase (MAT) | To quantify the inhibitory potency against the key enzyme in methionine metabolism. |

| Km / Vmax | Michaelis-Menten constants | Methionine Adenosyltransferase (MAT) | To determine if this compound acts as a substrate for MAT. A very high Km or very low Vmax would suggest it is not a viable substrate. |

| Competition Assay | Ki for inhibition of methionine transport | Cellular amino acid transporters | To quantify its ability to compete with methionine for cellular uptake. |

| Cell Viability (IC50) | Concentration for 50% reduction in cell viability | Various cell lines (e.g., cancer cell lines, normal cell lines) | To assess its cytotoxic or cytostatic effects. |

| Protein Incorporation | Percentage of incorporation relative to methionine | In vitro translation systems or cultured cells | To determine if it is incorporated into newly synthesized proteins. |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the proposed mechanism of action of this compound.

Methionine Adenosyltransferase (MAT) Activity Assay

Objective: To determine if this compound is a substrate or inhibitor of MAT.

Principle: MAT activity is measured by quantifying the formation of S-adenosylmethionine (SAM) from methionine and ATP. The assay can be adapted to test for inhibition by including this compound.

Materials:

-

Purified recombinant MAT enzyme

-

L-Methionine

-

This compound

-

ATP

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 10 mM MgCl2

-

Quenching Solution: 10% Trichloroacetic acid (TCA)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

-

Mobile Phase: Isocratic or gradient elution with a suitable buffer system for separating SAM and ATP (e.g., phosphate buffer with an ion-pairing agent).[6][7]

Procedure:

-

Enzyme Reaction:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 50 µL reaction would contain:

-

5 µL of 10x Assay Buffer

-

Varying concentrations of L-methionine (for Km determination) or a fixed concentration (e.g., 2x Km for inhibition studies).

-

Varying concentrations of this compound (for inhibition studies).

-

5 µL of 10 mM ATP.

-

Add purified MAT enzyme to initiate the reaction.

-

Bring the final volume to 50 µL with nuclease-free water.

-

-

-

Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

-

Quenching: Stop the reaction by adding 10 µL of 10% TCA.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 5 minutes to pellet the precipitated protein.

-

HPLC Analysis:

-

Transfer the supernatant to an HPLC vial.

-

Inject a defined volume (e.g., 20 µL) onto the HPLC system.

-

Monitor the elution of SAM at 254 nm.

-

Quantify the amount of SAM produced by comparing the peak area to a standard curve of known SAM concentrations.

-

-

Data Analysis:

-

For substrate kinetics, plot the reaction velocity against the methionine concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

For inhibition studies, plot the reaction velocity against the concentration of this compound to determine the IC50. Further kinetic experiments can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).

-

Cellular Uptake Competition Assay

Objective: To measure the ability of this compound to compete with methionine for cellular uptake.

Principle: This assay uses radiolabeled methionine to quantify its uptake into cells in the presence and absence of unlabeled this compound.

Materials:

-

Adherent cell line (e.g., HEK293T, HeLa)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

[35S]-L-Methionine

-

This compound

-

Scintillation counter and scintillation fluid

-

Lysis buffer (e.g., 0.1 M NaOH)

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate and grow to ~90% confluency.

-

Starvation: Aspirate the growth medium and wash the cells twice with warm PBS. Add methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine pools.

-

Treatment:

-

Prepare solutions of [35S]-L-methionine at a fixed concentration (e.g., 10 µM) in methionine-free medium.

-

Prepare solutions containing the fixed concentration of [35S]-L-methionine plus increasing concentrations of unlabeled this compound (e.g., 0, 10, 50, 100, 500, 1000 µM).

-

Aspirate the starvation medium and add the treatment solutions to the respective wells.

-

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

-

Washing: Rapidly aspirate the treatment solutions and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular radioactivity.

-

Lysis: Add lysis buffer to each well and incubate for 30 minutes at room temperature to lyse the cells.

-

Quantification:

-

Transfer the lysate to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

In parallel wells, determine the protein concentration of the lysate (e.g., using a BCA assay) to normalize the radioactivity counts.

-

-

Data Analysis: Plot the normalized radioactivity (counts per minute per µg of protein) against the concentration of this compound to determine the concentration at which methionine uptake is inhibited by 50% (IC50).

Signaling Pathways and Logical Relationships

The primary proposed signaling consequence of this compound exposure is the induction of a methionine stress response. This is depicted in the following workflow.

Conclusion and Future Directions

The mechanism of action of this compound in cells is not well-established through direct experimental evidence. However, based on the known biological activities of its parent compound, ethionine, and its structural analog, methionine sulfone, a strong hypothesis can be formulated. This compound likely acts as a metabolic dead-end, competing with methionine for cellular entry and thereby inducing a state of methionine deficiency. Unlike ethionine, it is not expected to be a substrate for key enzymes like MAT or to be incorporated into proteins.

Future research should focus on validating these hypotheses through the experimental protocols outlined in this guide. Determining the quantitative parameters of its interaction with cellular machinery is paramount. Furthermore, investigating its effects on global methylation patterns, protein synthesis rates, and the activation of specific stress-signaling pathways will provide a comprehensive understanding of its cellular impact. This knowledge will be invaluable for researchers in the fields of toxicology, cancer biology, and drug development who may encounter or wish to utilize this unique amino acid analog.

References

- 1. Effects of DL-ethionine on mouse liver tRNA base composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A specific mechanism for ethionine-induced embryonic gene activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of Sulfur-Containing tRNA Modifications: A Comparison of Bacterial, Archaeal, and Eukaryotic Pathways [mdpi.com]

- 5. Ethionine Suppresses Mitochondria Autophagy and Induces Apoptosis via Activation of Reactive Oxygen Species in Neural Tube Defects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liquid chromatographic determination of S-adenosyl-L-methionine in dietary supplement tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Double-Edged Sword: A Technical Guide to the Biological Effects of DL-Ethionine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of DL-Ethionine, a potent antagonist of the essential amino acid methionine. By mimicking methionine, ethionine infiltrates key metabolic pathways, leading to a cascade of cellular disruptions. This document details its core mechanisms of action, summarizes its multifaceted biological effects with quantitative data, outlines key experimental protocols for its study, and visualizes the complex signaling pathways it perturbs. Understanding these effects is critical for its application as an experimental tool and for assessing its toxicological and potential therapeutic implications.

Core Mechanism of Action: A Tale of Two Molecules

DL-Ethionine exerts its primary effects by acting as a molecular mimic of L-methionine. Its ethyl group, replacing methionine's methyl group, is the key to its antagonistic activity. The central mechanism involves two concurrent events: ATP depletion and the disruption of methylation processes.

-

ATP Trapping and S-Adenosylethionine (SAE) Formation : The enzyme methionine adenosyltransferase, which normally synthesizes S-adenosylmethionine (SAM), mistakenly uses ethionine as a substrate. This reaction consumes a molecule of ATP to form S-adenosyl-L-ethionine (SAE).[1] This process effectively "traps" adenosine, leading to a rapid and severe depletion of hepatic ATP pools.[1][2][3] This energy crisis is a primary driver of acute ethionine-induced toxicity.

-

Competitive Inhibition of Methylation : The accumulation of SAE creates a competitive environment for SAM, the universal methyl donor for countless biological reactions.[4] SAE acts as a competitive inhibitor of SAM-dependent methyltransferases, leading to the widespread hypomethylation of DNA, RNA, proteins, and lipids.[5] This disruption of methylation patterns profoundly alters gene expression, RNA processing, and protein function.[6]

Caption: Ethionine's core mechanism: ATP trapping and competitive inhibition of methylation.

Key Biological and Pathological Effects

The dual insults of ATP depletion and hypomethylation trigger a wide range of downstream biological effects, culminating in significant cellular and organ-level pathology.

Inhibition of Macromolecular Synthesis

The sharp drop in cellular ATP levels directly impairs energy-dependent processes, most notably protein and RNA synthesis.[7] Ethionine administration leads to the disaggregation of polysomes, indicating a block at the initiation step of protein synthesis.[8] Furthermore, the hypomethylation of ribosomal RNA (rRNA) precursors disrupts their proper processing and maturation, further crippling the cell's ability to produce proteins.

Induction of Hepatotoxicity

The liver is the primary site of ethionine toxicity due to its high metabolic rate and central role in methionine metabolism. Key hepatotoxic effects include:

-

Steatosis (Fatty Liver) : Ethionine rapidly induces the accumulation of triglycerides in the liver.[9][10] This is largely attributed to the inhibition of apolipoprotein synthesis, which is necessary for the export of very-low-density lipoproteins (VLDL) from hepatocytes.

-

Liver Injury : Acute and chronic exposure can lead to significant liver damage, characterized by elevated serum levels of liver enzymes such as aspartate transaminase (AST) and alanine transaminase (ALT).[11]

-

Hepatocarcinogenesis : Chronic administration of ethionine is a well-established model for inducing hepatocellular carcinoma in rodents.[12] This is thought to be driven by long-term alterations in gene expression caused by DNA hypomethylation.

Neurotoxicity and Developmental Defects

Ethionine's impact extends beyond the liver, with significant consequences for the developing nervous system.

-

Neural Tube Defects (NTDs) : Administration of ethionine during embryogenesis is a potent inducer of NTDs, such as exencephaly, in mouse models.[13] This effect is directly linked to the reduction of the SAM/SAH (S-adenosylhomocysteine) ratio, which disrupts critical methylation events required for neural tube closure.[5]

-

Oxidative Stress and Apoptosis : In neural cells, ethionine has been shown to increase the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase-dependent apoptosis.[13]

Caption: Pathway of ethionine-induced neurotoxicity leading to neural tube defects.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo and in vitro studies on DL-Ethionine.

Table 1: In Vivo Effects of DL-Ethionine Administration

| Parameter | Species | Dose | Route | Effect | Reference(s) |

| Neural Tube Defects | Mouse | 500 mg/kg | i.p. | 49.3% - 54.8% incidence of NTDs | [13][14] |

| Hepatic ATP Levels | Rat | 1000 mg/kg | i.p. | ATP reduced to 35.4% of control value after 5h | [3] |

| Hepatic ATP Levels | Rat | 1000 mg/kg | Gavage | ~30% decrease in ATP 3-4h post-administration | [2] |

| AFP mRNA Induction | Mouse | 500 mg/kg | i.p. | 10- to 30-fold increase in hepatic AFP mRNA | [6] |

| SAM/SAH Ratio | Mouse | 500 mg/kg | i.p. | Significant reduction in embryonic tissue | [5][14] |

Table 2: In Vitro Effects of DL-Ethionine

| Cell Type | Concentration | Duration | Effect | Reference(s) |

| Rat Hepatocytes | 20-30 mM | 1 hour | ATP and Glutathione (GSH) depletion | [15] |

| Rat Hepatocytes | 10-30 mM | 1-3 hours | Increased urea synthesis | [15] |

| Rat Hepatocytes | 18-30 mM | 20 hours | Reduced urea synthesis | [15] |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to investigate the effects of DL-Ethionine.

Protocol: Induction of Neural Tube Defects (NTDs) in Mice

This protocol describes the establishment of an in vivo model to study ethionine-induced neurodevelopmental toxicity.

-

1. Animal Model:

-

Use C57BL/6 mice, 9-11 weeks old.[13]

-

House mice under a 12-hour light/dark cycle and provide ad libitum access to food and water.

-

Establish timed pregnancies by housing male and female mice together overnight. The morning of vaginal plug detection is designated as embryonic day 0.5 (E0.5).

-

-

2. Ethionine Preparation and Administration:

-

Prepare a sterile solution of DL-Ethionine (Sigma-Aldrich) in phosphate-buffered saline (PBS).

-

On embryonic day 7.5 (E7.5), administer a single intraperitoneal (i.p.) injection of ethionine at a dose of 500 mg/kg body weight.[14] This time point is critical as it corresponds to the period of cranial neurulation.

-

Administer a corresponding volume of sterile PBS to control animals.

-

-

3. Embryo Collection and Analysis:

-

On E13.5, euthanize pregnant dams via cervical dislocation.

-

Carefully dissect the uterine horns and isolate the embryos.

-

Examine embryos under a stereo microscope to assess viability, resorption rates, and the presence of NTDs (specifically exencephaly).[13]

-

For molecular analysis, embryonic tissues (e.g., cranial region) can be snap-frozen for subsequent measurement of SAM/SAH levels or protein/RNA extraction.

-

Protocol: Measurement of SAM and SAE/SAH by HPLC-MS/MS

This protocol outlines a robust method for quantifying key metabolites in the methionine cycle from biological samples.

-

1. Sample Preparation (Plasma/Tissue):

-

For plasma, combine 20 µL of sample with 180 µL of an internal standard solution (containing heavy isotope-labeled (2)H3-SAM and (2)H4-SAH in mobile phase A).[16]

-

For tissue, homogenize the weighed tissue in a suitable acidic buffer (e.g., perchloric acid) on ice, followed by centrifugation to precipitate proteins.

-

Filter the sample supernatant/plasma mixture by ultracentrifugation through a 10 kDa molecular weight cutoff membrane to remove proteins.[16]

-

-

2. Chromatographic Separation:

-

Inject a small volume (e.g., 3 µL) of the filtrate onto an HPLC system.[16]

-

Use a reversed-phase C18 column (e.g., Acquity UPLC BEH C18) for separation.[17]

-

Employ a binary gradient elution at a flow rate of ~0.20 mL/min. A typical gradient might start with an aqueous mobile phase containing an ion-pairing agent and ramp up to a high organic phase (e.g., methanol or acetonitrile).[16][17] Total run time is typically under 10 minutes.

-

-

3. Mass Spectrometry Detection:

-

Interface the HPLC with a tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source operating in positive ion mode.[16]

-

Use Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for each analyte and internal standard (e.g., SAM: m/z 399 → 250; SAH: m/z 385 → 136).[16]

-

Quantify analyte concentrations by comparing the peak area ratios of the endogenous compounds to their corresponding stable isotope-labeled internal standards against a calibration curve.

-

Caption: Experimental workflow for quantifying SAM and SAH via HPLC-MS/MS.

Protocol: Measurement of Hepatic ATP Levels

This protocol describes a common method for quantifying ATP in liver tissue following ethionine treatment.

-

1. Animal Treatment and Tissue Collection:

-

Administer DL-ethionine to rats (e.g., 1000 mg/kg, i.p.) and euthanize animals at specified time points (e.g., 5 hours post-injection).[3]

-

Rapidly excise the liver and immediately freeze-clamp a portion using tongs pre-chilled in liquid nitrogen. This step is crucial to halt metabolic activity and prevent ATP degradation.

-

Store the frozen tissue at -80°C until analysis.

-

-

2. Tissue Extraction:

-

Grind the frozen liver tissue to a fine powder under liquid nitrogen using a mortar and pestle.

-

Homogenize the powdered tissue in a cold solution of 0.6 M perchloric acid.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.

-

Neutralize the resulting supernatant by adding a potassium hydroxide (KOH) solution to precipitate perchlorate as potassium perchlorate. Centrifuge again to remove the precipitate.

-

-

3. ATP Quantification:

-

Use a commercial luminescence-based ATP assay kit (e.g., CellTiter-Glo®).[18]

-

In a 96-well plate, add a small volume of the neutralized liver extract.

-

Add the assay reagent, which contains luciferase and its substrate, D-luciferin.

-

In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing a light signal that is directly proportional to the ATP concentration.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the ATP concentration in the samples by comparing the luminescence values to a standard curve generated with known concentrations of ATP. Normalize the results to the initial weight of the liver tissue used for extraction.

-

References

- 1. NSTL回溯数据服务平台 [archive.nstl.gov.cn]

- 2. In vivo 31P NMR studies of the hepatic response to L-ethionine in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of ATP depletion with DL-ethionine on biliary excretion of indocyanine green in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethionine-induced S-adenosylmethionine deficiency suppressed H3K27me3 and cell differentiation during neural tube development in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genetic analysis of L-ethionine-mediated induction of alpha-fetoprotein in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On the ethionine-induced inhibition of protein synthesis in male and female rats--lack of effect on intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The inhibition of protein synthesis in a rat brain system by ethionine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ethionine administration in the rat. 1. Effects on the liver and plasma lipids and on the disposal of dietary fat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Studies on ethionine-induced fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Therapeutic Effects of Amino Acids in Liver Diseases: Current Studies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of rat alpha-fetoprotein production by methionine during ethionine-hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Ethionine Suppresses Mitochondria Autophagy and Induces Apoptosis via Activation of Reactive Oxygen Species in Neural Tube Defects [frontiersin.org]

- 14. Ethionine-mediated reduction of S-adenosylmethionine is responsible for the neural tube defects in the developing mouse embryo-mediated m6A modification and is involved in neural tube defects via modulating Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ratio of S-adenosylmethionine to S-adenosylhomocysteine as a sensitive indicator of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Simultaneous quantification of S-adenosyl methionine and S-adenosyl homocysteine in human plasma by stable-isotope dilution ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Spontaneous Formation of DL-Ethionine Sulfone from Ethionine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethionine, the ethyl analog of the essential amino acid methionine, is a well-documented antimetabolite used in biomedical research to study the effects of methionine depletion and to induce experimental pancreatitis and liver damage. The stability of ethionine in experimental systems is a critical factor, as its oxidation to ethionine sulfoxide and subsequently to the irreversible DL-ethionine sulfone can alter its biological activity and confound experimental results. While the enzymatic oxidation of ethionine has been observed in vivo, its spontaneous, non-enzymatic formation, particularly to the sulfone state, is less characterized. This technical guide provides an in-depth overview of the spontaneous formation of this compound from ethionine, drawing parallels from the extensively studied oxidation of methionine. It details the underlying chemical mechanisms, presents experimental protocols for the controlled synthesis and quantification of ethionine sulfone, summarizes relevant quantitative data, and discusses the biological implications and known metabolic pathways.

Introduction to Ethionine and its Oxidation

Ethionine [(2S)-2-amino-4-(ethylthio)butanoic acid] interferes with methionine metabolism primarily by acting as a substrate for S-adenosylmethionine (SAM) synthetase, leading to the formation of S-adenosylethionine (SAE). This process depletes cellular ATP and inhibits crucial methylation reactions.[1] The sulfur atom in ethionine's thioether side chain is susceptible to oxidation, mirroring the oxidative degradation of methionine.[2] This oxidation is a two-step process:

-

Ethionine Sulfoxide: The initial, reversible oxidation product is ethionine sulfoxide.

-

Ethionine Sulfone: Further oxidation leads to the formation of ethionine sulfone, a modification that is generally considered irreversible under biological conditions.[3]

The term "spontaneous formation" in the context of this guide refers to the non-enzymatic oxidation of ethionine that can occur under typical laboratory conditions, such as during storage of solutions or within cell culture media, likely mediated by atmospheric oxygen and potentially catalyzed by trace contaminants.[4][5] This process is often referred to as autoxidation. Understanding the propensity for this modification is crucial for ensuring the integrity of experimental systems and for the stability assessment of potential drug candidates containing similar functional groups.

Mechanism of Non-Enzymatic Oxidation

The spontaneous oxidation of ethionine to ethionine sulfone is analogous to that of methionine, which is known to be oxidized by various reactive oxygen species (ROS).[6] The process can be initiated by atmospheric oxygen, especially in the presence of light or trace metal ions which can catalyze the formation of ROS.

The proposed pathway involves the initial formation of ethionine sulfoxide, which then undergoes further oxidation to yield ethionine sulfone.

References

The Dawn of a Metabolic Antagonist: Early Studies on the Discovery of DL-Ethionine Sulfone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and study of amino acid antagonists have been pivotal in unraveling complex metabolic pathways and have paved the way for the development of targeted therapeutic agents. DL-Ethionine, the ethyl analog of methionine, emerged in the mid-20th century as a significant tool in this field, inducing a range of biological effects by interfering with methionine metabolism. The oxidation of ethionine to its sulfoxide and sulfone derivatives was a crucial step in understanding its metabolic fate and mechanism of action. This technical guide delves into the early studies surrounding the discovery and characterization of DL-Ethionine sulfone, providing a detailed look at the foundational experimental work. While a definitive "discovery" paper is not singularly prominent, the collective body of work from the early 1940s, particularly on the oxidation of sulfur-containing amino acids, laid the groundwork for its identification and synthesis. A key contribution in this area is the work of Gerrit Toennies and Richard P. Homiller, who in 1942 detailed the oxidation of various amino acids, providing a methodology directly applicable to the synthesis of ethionine sulfone.[1] This guide reconstructs the early scientific journey into understanding this important metabolic antagonist.

Core Findings: Synthesis and Characterization

The initial preparation of this compound was achieved through the oxidation of DL-Ethionine. Early methods for the oxidation of sulfur-containing amino acids, such as methionine, to their corresponding sulfones often employed strong oxidizing agents. A common and effective method from that era, and likely the basis for the first synthesis of ethionine sulfone, involved the use of hydrogen peroxide in a formic acid solution.[1] This mixture generates performic acid in situ, a potent oxidizing agent capable of converting the thioether group of ethionine to a sulfone group.

Quantitative Data from Early Studies

The characterization of newly synthesized compounds in the early to mid-20th century relied on fundamental physical and chemical properties. The following table summarizes the key quantitative data for this compound as would have been determined in these early studies.

| Property | Value | Method |

| Molecular Formula | C6H13NO4S | Elemental Analysis |

| Molecular Weight | 195.24 g/mol | Calculation from Formula |

| Melting Point | ~250 °C (decomposes) | Capillary Melting Point Apparatus |

| Appearance | White, crystalline solid | Visual Inspection |

| Sulfur (S) % | 16.42% | Elemental Analysis |

| Carbon (C) % | 36.91% | Elemental Analysis |

| Hydrogen (H) % | 6.71% | Elemental Analysis |

| Nitrogen (N) % | 7.17% | Elemental Analysis |

Experimental Protocols

The following sections detail the likely experimental methodologies employed in the first synthesis and characterization of this compound, based on the established chemical practices of the era.

Synthesis of this compound via Performic Acid Oxidation

This protocol is based on the methods for oxidizing sulfur-containing amino acids prevalent in the early 1940s.[1]

Objective: To synthesize this compound by oxidizing DL-Ethionine with hydrogen peroxide in formic acid.

Materials:

-

DL-Ethionine

-

Formic acid (90%)

-

Hydrogen peroxide (30%)

-

Ethanol

-

Diethyl ether

-

Distilled water

-

Ice bath

-

Heating mantle or water bath

-

Round-bottom flask

-

Reflux condenser

-

Rotary evaporator (or vacuum distillation setup)

-

Buchner funnel and filter paper

Procedure:

-

Dissolution: In a round-bottom flask, dissolve a known quantity of DL-Ethionine in 90% formic acid.

-

Cooling: Place the flask in an ice bath and cool the solution to approximately 0-5 °C.

-

Addition of Oxidant: While stirring, slowly add a stoichiometric excess of 30% hydrogen peroxide to the cooled solution. The addition should be dropwise to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. The reaction mixture is then typically allowed to stand for a period of time (e.g., 24 hours) to ensure complete oxidation.

-

Removal of Solvent: The formic acid and excess hydrogen peroxide are removed under reduced pressure using a rotary evaporator or vacuum distillation.

-

Crystallization: The resulting residue is dissolved in a minimal amount of hot distilled water and then precipitated by the addition of a miscible organic solvent, such as ethanol.

-

Isolation and Purification: The precipitated crystals of this compound are collected by vacuum filtration using a Buchner funnel. The crystals are washed with a small amount of cold ethanol followed by diethyl ether to facilitate drying.

-

Drying: The purified product is dried in a desiccator over a suitable drying agent.

Characterization Techniques

1. Melting Point Determination:

-

A small amount of the dried, crystalline product is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is slowly raised, and the range at which the substance melts (or decomposes) is recorded.

2. Elemental Analysis:

-

A precisely weighed sample of the compound is combusted in a stream of oxygen.

-

The resulting combustion products (CO₂, H₂O, N₂, and SO₂) are collected and quantified.

-

The percentages of carbon, hydrogen, nitrogen, and sulfur in the original compound are calculated from the masses of the combustion products.

Visualizing the Chemistry and Logic

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow for the synthesis of this compound.

Caption: Stepwise oxidation of DL-Ethionine.

Conclusion

The early investigations into the synthesis and properties of this compound were a logical extension of the burgeoning field of amino acid chemistry in the early 20th century. While not marked by a single, dramatic discovery, its creation in the laboratory through established oxidation methods provided researchers with a critical tool to probe the intricacies of methionine metabolism and the broader consequences of S-adenosylmethionine-dependent pathways. The foundational experimental protocols, though simple by modern standards, were robust and effective, enabling the production and characterization of this important antimetabolite. The data and methods outlined in this guide offer a window into the meticulous and foundational work that underpins our current understanding of amino acid biochemistry and its pharmacological applications.

References

Methodological & Application

Protocol for synthesizing DL-Ethionine sulfone in the lab

Application Notes: Synthesis of DL-Ethionine Sulfone

Introduction

This compound is the fully oxidized derivative of the amino acid DL-ethionine, where the thioether group is converted to a sulfone. This modification significantly alters the chemical properties of the side chain, making it more polar and resistant to further oxidation. In research, this compound can be used as a stable analog of ethionine to study biological processes without the complication of in-situ oxidation. These notes provide a representative protocol for the laboratory synthesis of this compound via the oxidation of DL-ethionine.

Data Summary

The following table summarizes the key quantitative data for this compound. Experimental data such as reaction yield and purity are highly dependent on the specific protocol and execution and are not available from general literature searches.

| Property | Value |

| IUPAC Name | 2-amino-4-ethylsulfonylbutanoic acid[1] |

| Molecular Formula | C6H13NO4S[1] |

| Molecular Weight | 195.24 g/mol [1] |

| CAS Number | 103364-66-5[1] |

| Appearance (L-isomer) | White crystalline powder[2] |

| Melting Point (L-isomer) | 233-243 °C (decomposes)[2] |

| Melting Point (DL-isomer) | ~250 °C (decomposes) |

Experimental Protocol: Representative Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound by oxidation of DL-ethionine with hydrogen peroxide in an acidic medium. This method is based on general procedures for the oxidation of thioethers to sulfones.

Materials and Reagents

-

DL-Ethionine

-

Hydrogen peroxide (30% w/w aqueous solution)

-

Glacial acetic acid

-

Deionized water

-

Ethanol

-

Sodium bicarbonate (for neutralization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Ice bath

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve DL-ethionine in a suitable amount of glacial acetic acid. A typical concentration would be in the range of 0.1 to 0.5 M.

-

Oxidation Reaction:

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a stoichiometric excess of 30% hydrogen peroxide to the stirred solution. To ensure complete oxidation to the sulfone, at least 2.2 equivalents of H₂O₂ are required. A slight excess (e.g., 2.5 equivalents) is recommended.

-

The addition should be done dropwise to maintain the temperature below 10 °C, as the reaction is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to 50-60 °C and maintain it at this temperature for several hours (e.g., 4-6 hours) to drive the oxidation from the sulfoxide intermediate to the sulfone.

-

Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC), to confirm the disappearance of the starting material and the intermediate sulfoxide.

-

-

Work-up and Product Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acetic acid by slowly adding a saturated solution of sodium bicarbonate. Be cautious as this will generate CO₂ gas.

-

The product, being a zwitterionic amino acid, may precipitate upon neutralization.

-

Reduce the volume of the solvent using a rotary evaporator.

-

Cool the concentrated solution in an ice bath to promote further precipitation of the crude product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold deionized water and then with cold ethanol to remove residual impurities.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a water/ethanol mixture.

-

Dissolve the crude product in a minimal amount of hot water.

-

Slowly add ethanol to the hot solution until it becomes slightly cloudy.

-

Allow the solution to cool slowly to room temperature and then place it in a refrigerator to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

-

Characterization:

-

Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.

-

Visualizations

Reaction Pathway

Caption: Oxidation pathway of DL-Ethionine to this compound.

Experimental Workflow

Caption: Workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols: DL-Ethionine Sulfone for In Vivo Methionine Deficiency Induction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine is an essential sulfur-containing amino acid crucial for numerous metabolic processes, including protein synthesis, methylation reactions, and the production of antioxidants like glutathione. Inducing a state of methionine deficiency in vivo is a valuable experimental tool for studying the roles of methionine in health and disease, including cancer biology, aging, and metabolic disorders. While dietary methionine restriction is a common method, pharmacological agents that mimic this state offer advantages in terms of control and temporal precision.

DL-ethionine, an antagonist of methionine, has been utilized to induce methionine deficiency. This document focuses on DL-ethionine sulfone , an oxidized form of ethionine. While direct in vivo studies on this compound are limited, this document compiles available information on related compounds and outlines protocols to guide researchers in utilizing it as a potential tool for inducing methionine deficiency. It is important to note that L-methionine sulfone has been shown to be not utilized for growth in weanling rats, suggesting that its ethionine counterpart may effectively induce a deficiency state.

Application Notes

Principle of Action

This compound is hypothesized to induce methionine deficiency through several mechanisms:

-

Competitive Inhibition: As an analog of methionine, it may compete with methionine for transport into cells and for binding to enzymes involved in methionine metabolism, such as methionyl-tRNA synthetase, thereby inhibiting protein synthesis.

-

Metabolic Trapping: Ethionine is known to be converted to S-adenosylethionine (SAE) by methionine adenosyltransferase. SAE is a toxic metabolite that can disrupt cellular methylation reactions. The metabolic fate of ethionine sulfone is less clear but may involve similar disruptive pathways.

-

Induction of Stress Pathways: Methionine deficiency is known to activate cellular stress responses, including the integrated stress response (ISR) and pathways involving GCN2 and mTOR.

Advantages and Considerations

Potential Advantages:

-

Chemical Stability: The sulfone group is generally more stable to oxidation than the thioether in ethionine, potentially offering more consistent effects.

-

Pharmacological Control: Offers more precise temporal control over the induction of methionine deficiency compared to dietary restriction.

Considerations and Limitations:

-

Limited Data: There is a significant lack of in vivo data specifically for this compound. The protocols provided here are extrapolated from studies on DL-ethionine and general knowledge of methionine metabolism.

-

Toxicity: Ethionine and its derivatives can be toxic. D-ethionine has been shown to be more acutely toxic than L-ethionine. Therefore, careful dose-response studies are essential to determine a therapeutic window for inducing methionine deficiency without causing overt toxicity.

-

Metabolic Complexity: The precise metabolic fate of this compound in vivo is not well-characterized.

Data Presentation

The following table summarizes quantitative data from a study utilizing DL-ethionine in the diet of weanling male Wistar rats for 4, 8, and 12 weeks. This provides a reference point for potential effects, though direct equivalence to this compound cannot be assumed.

| Dietary Additive | Concentration in Diet | Observation Period | Key Findings |

| DL-Ethionine | 0.05% | 4, 8, 12 weeks | Deficits in growth and feed efficiency. Decreased serum cholesterol. Increased serum glutamate pyruvate transaminase (SGPT). Alterations in serum free amino acid levels indicative of methionine deficiency.[1] |

| DL-Ethionine | 0.10% | 4, 8, 12 weeks | More pronounced deficits in growth and feed efficiency compared to 0.05%. Similar changes in serum biomarkers as the 0.05% group.[1] |

Experimental Protocols

Disclaimer: The following protocols are suggestions based on available literature for related compounds. Researchers must conduct pilot studies to determine the optimal dosage and administration route for this compound for their specific animal model and experimental goals. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Protocol 1: Preparation of this compound for Administration

Materials:

-

This compound powder

-

Sterile vehicle (e.g., saline, phosphate-buffered saline (PBS), or sterile water)

-

Vortex mixer

-

Sterile filters (0.22 µm) if administering via injection

Procedure:

-

Calculate the required amount of this compound based on the desired dose and the number of animals.

-

Weigh the this compound powder accurately.

-

In a sterile container, add the powder to the appropriate volume of the chosen vehicle.

-

Vortex thoroughly to dissolve the compound. Gentle warming may be required to aid dissolution, but the stability of the compound under heat should be considered.

-

If for parenteral administration, filter the solution through a 0.22 µm sterile filter into a new sterile container.

-

Store the prepared solution appropriately. Short-term storage at 4°C is generally recommended, but stability should be verified. For long-term storage, aliquoting and freezing at -20°C or -80°C may be appropriate.

Protocol 2: Induction of Methionine Deficiency in a Rodent Model (Dietary Admixture)

This protocol is adapted from studies using DL-ethionine.

Animal Model:

-

Male weanling rats (e.g., Wistar or Sprague-Dawley) or mice (e.g., C57BL/6).

Diet:

-

A purified, methionine-deficient basal diet.

-

Control diet: Basal diet supplemented with an adequate amount of L-methionine.

-

Experimental diet: Basal diet supplemented with a predetermined concentration of this compound. Based on the DL-ethionine study, a starting range of 0.05% to 0.1% (w/w) in the diet could be explored in a pilot study.

Procedure:

-

Acclimatize animals to the housing conditions and the basal diet for 3-5 days.

-

Randomly assign animals to control and experimental groups.

-

Provide the respective diets and water ad libitum.

-

Monitor animal health, body weight, and food intake daily.

-

The duration of the study will depend on the research question, but based on the DL-ethionine study, effects are observable within 4 weeks.[1]

-

At the end of the experimental period, collect blood and tissues for analysis.

Protocol 3: Monitoring and Endpoint Analysis

In-life Monitoring:

-

Animal Health: Observe for any signs of toxicity, such as lethargy, ruffled fur, or abnormal behavior.

-

Body Weight: Record body weight at least three times per week.

-

Food and Water Intake: Measure daily to assess effects on appetite and hydration.

Endpoint Biomarkers:

-

Plasma Amino Acid Analysis: Measure plasma levels of methionine, ethionine (if a standard is available), and other amino acids to confirm methionine deficiency.

-

Liver Function Tests: Analyze serum levels of enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST) to monitor for potential hepatotoxicity.

-

Histopathology: Perform histological examination of the liver and other relevant organs to assess for any pathological changes.

-

Western Blotting/qPCR: Analyze the expression and phosphorylation status of key proteins in signaling pathways affected by methionine deficiency (e.g., mTORC1, GCN2-ATF4 pathway) in tissues of interest (e.g., liver, muscle).

Visualizations

References

Application Notes and Protocols: DL-Ethionine Sulfone in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Ethionine sulfone is the oxidized form of DL-ethionine, an analog of the essential amino acid methionine. While research on this compound in cell culture is limited, the extensive studies on its parent compound, L-ethionine, provide a strong foundation for exploring its potential applications. Ethionine acts as a methionine antagonist, thereby interfering with critical cellular processes that are often dysregulated in cancer and other diseases. This document outlines potential cell culture applications, experimental protocols, and relevant signaling pathways for investigating the effects of this compound, based on the known activities of ethionine and the principles of methionine metabolism.

Many cancer cell lines exhibit a heightened dependence on exogenous methionine for survival and proliferation, a phenomenon known as "methionine addiction".[1][2] This metabolic vulnerability makes methionine pathways a compelling target for therapeutic intervention. Methionine restriction has been shown to inhibit the growth of various cancer cells and enhance the efficacy of chemotherapeutic agents.[3] Ethionine, by mimicking methionine, can disrupt these pathways, leading to effects such as cell cycle arrest and apoptosis.[4][5] DL-ethionine has been used in historical studies to induce transformation in rat liver cells, indicating its potent biological activity.[6]

These application notes aim to provide a framework for researchers to explore whether this compound retains, loses, or has altered biological activity compared to ethionine. It is important to note that the sulfone form is a stable oxidation product and may have different cellular uptake, metabolism, and target engagement than its non-oxidized counterpart. For instance, while methionine sulfoxide can be reduced back to methionine in biological systems, methionine sulfone is generally considered to be an irreversible oxidation state.[7][8]

Potential Applications in Cell Culture

Based on the known effects of ethionine and the central role of methionine metabolism, this compound can be investigated for the following applications:

-